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Cefazedone Impurity 10

Cat. No.: B601276
CAS No.: 18884-65-6
M. Wt: 272.28
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Description

Significance of Impurity Control in Pharmaceutical Quality Assurance and Regulatory Compliance

The control of impurities in pharmaceutical products is a fundamental requirement for ensuring patient safety and the therapeutic efficacy of a drug. jpionline.org Undesired chemical substances, even in trace amounts, can potentially alter the drug's properties or elicit adverse reactions. jpionline.orgcsjmu.ac.in Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances. jpionline.orgich.org These guidelines provide a framework for manufacturers to ensure that impurities are maintained at levels that are considered safe. jpionline.org Adherence to these regulatory standards is not only a legal requirement for marketing a drug but also a crucial component of a manufacturer's quality management system. ich.orgeuropa.eu The rigorous control of impurities ensures product consistency, quality, and safety from batch to batch. jpionline.org

Classification and Sources of Impurities in Active Pharmaceutical Ingredients (APIs)

Impurities in active pharmaceutical ingredients (APIs) are broadly classified into three main categories: organic impurities, inorganic impurities, and residual solvents. csjmu.ac.inveeprho.com

Organic Impurities: These are often the most common and can originate from various points in the manufacturing process. csjmu.ac.in They include:

Starting Materials and Intermediates: Unreacted materials or intermediates from the synthesis that carry over into the final product. csjmu.ac.inveeprho.com

By-products: Unwanted products formed during the synthesis of the API. csjmu.ac.in

Degradation Products: Impurities that form when the API degrades over time due to factors like exposure to light, heat, or moisture. csjmu.ac.invulcanchem.com Beta-lactam antibiotics, including cephalosporins, are known to be susceptible to degradation. vulcanchem.comscirp.org

Reagents, Ligands, and Catalysts: Chemicals used in the synthesis that are not completely removed during purification. csjmu.ac.in

Inorganic Impurities: These are typically derived from the manufacturing process and can include reagents, catalysts, heavy metals, and inorganic salts. csjmu.ac.inveeprho.com

Residual Solvents: These are organic solvents used during the manufacturing process that are not fully removed by practical manufacturing techniques. ich.org

The specific impurity profile of an API is unique to its manufacturing process and storage conditions. csjmu.ac.in

Contextualization of Cefazedone (B1668821) Impurity 10 within the Cephalosporin (B10832234) Chemical Class

Cefazedone is a first-generation cephalosporin antibiotic. karger.comdynamed.com Cephalosporins are a major class of beta-lactam antibiotics, characterized by a beta-lactam ring fused to a dihydrothiazine ring. dynamed.comthermofisher.com Cefazedone Impurity 10 is a substance that is structurally related to Cefazedone and can arise during its synthesis or as a degradation product. vulcanchem.com As a potential impurity, it is a critical parameter to monitor during the quality control of Cefazedone. vulcanchem.comclearsynth.com The presence and level of this compound are important indicators of the purity and stability of the Cefazedone API. vulcanchem.com

Chemical Profile of this compound

Identifier Value
Chemical Name 5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-amino-8-oxo-, [6R-(6α,7β)]-
CAS Number 18884-65-6
Molecular Formula C10H12N2O5S
Molecular Weight 272.28 g/mol

Data sourced from multiple chemical suppliers and databases.

Origin and Formation of this compound

The formation of this compound can be attributed to two primary pathways: as a synthesis-related impurity or as a degradation product.

Synthesis-Related Impurities

During the multi-step chemical synthesis of Cefazedone, various side reactions or incomplete reactions can lead to the formation of by-products, one of which can be this compound. vulcanchem.com The specific synthetic route employed for Cefazedone production can influence the types and levels of impurities generated. google.com For instance, different starting materials and reaction conditions can lead to varying impurity profiles. google.com Therefore, careful control of the manufacturing process is essential to minimize the formation of such impurities. vulcanchem.com

Degradation Pathways

Cephalosporins, including Cefazedone, are known to be susceptible to degradation under various conditions such as pH changes, temperature fluctuations, and the presence of oxidizing agents. vulcanchem.com The beta-lactam ring, a core structural feature of cephalosporins, is prone to hydrolysis, which can lead to the formation of degradation products. scirp.org this compound can be one such degradation product, forming when the parent Cefazedone molecule breaks down over time or under stress conditions. vulcanchem.com

Regulatory Framework and Control Strategies

The control of impurities like this compound is governed by a comprehensive regulatory framework established by international bodies.

International Council for Harmonisation (ICH) Guidelines

The ICH has developed a series of guidelines that are widely adopted by regulatory authorities globally. jpionline.orgbiotech-spain.com Key guidelines relevant to the control of impurities include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides recommendations on the identification, qualification, and control of impurities in new drug substances. ich.orgeuropa.eu It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.org

ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on impurities in the finished pharmaceutical product, which can arise from the drug substance or from degradation during formulation and storage. europa.eueuropa.eu

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline specifically addresses impurities that have the potential to be mutagenic and carcinogenic, requiring a more stringent control approach. jpionline.orgeuropa.eu

These guidelines provide a systematic approach to ensure that impurities are maintained at safe levels. jpionline.orgbiotech-spain.com

Analytical Methodologies for Detection and Quantification

To comply with regulatory requirements, robust analytical methods are necessary for the detection and quantification of impurities like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for separating and quantifying impurities in pharmaceuticals. nih.govfrontiersin.org Its high resolution and sensitivity make it ideal for detecting trace-level impurities in complex mixtures. nih.gov

Mass Spectrometry (MS): When coupled with chromatography (e.g., LC-MS), mass spectrometry provides structural information about the impurities, aiding in their identification. nih.govfrontiersin.org Techniques like tandem mass spectrometry (MS/MS) can further elucidate the structure of unknown impurities. benthamdirect.com

The validation of these analytical methods is crucial to ensure their accuracy, precision, and reliability for their intended purpose. ich.org

Properties

CAS No.

18884-65-6

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​3-​ene-​2-​carboxylic acid, 3-​[(acetyloxy)​methyl]​-​7-​amino-​8-​oxo-​, [6R-​(6α,​7β)​]​- (9CI)

Origin of Product

United States

Mechanistic Understanding of Formation Pathways and Potential Origins of Cefazedone Impurity 10

Process-Related Impurities during Cefazedone (B1668821) Synthesis

The synthesis of Cefazedone is a multi-step chemical process, and like any complex synthesis, it can lead to the formation of unintended substances. vulcanchem.com These process-related impurities can originate from various sources within the manufacturing process.

By-product Formation from Main Reaction Pathways

During the synthesis of Cefazedone, side reactions can occur concurrently with the main chemical reactions, leading to the formation of by-products. These by-products, including potentially Cefazedone Impurity 10, are structurally related to the main compound but differ in their chemical makeup. vulcanchem.com The specific conditions of the reaction, such as temperature, pH, and the concentration of reactants, can influence the rate and type of by-product formation. google.com

Residual Starting Materials and Intermediates as Precursors

The synthesis of Cefazedone involves the use of various starting materials and the formation of several intermediate compounds before the final active pharmaceutical ingredient (API) is produced. google.comuspnf.com If these starting materials or intermediates are not fully consumed or removed during the purification steps, they can remain in the final product as impurities. fda.gov Furthermore, these residual chemicals can potentially react with each other or with the final Cefazedone molecule to form new impurities, such as this compound. researchgate.netnih.gov For instance, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) (MMTD), a known precursor in the synthesis of Cefazedone, can be present as a residual impurity. researchgate.netnih.gov

Table 1: Key Intermediates and Starting Materials in Cefazedone Synthesis

Compound NameRole in SynthesisPotential to be a Precursor for Impurities
7-aminocephalosporanic acid (7-ACA)Starting MaterialYes google.com
2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD)Intermediate/PrecursorYes google.comresearchgate.netnih.gov
3,5-dichloro-4-pyridone (DCP)IntermediateYes vulcanchem.com
DPAIntermediateYes vulcanchem.com
TDAIntermediateYes vulcanchem.com

This table is for illustrative purposes and may not be exhaustive.

Solvent-Mediated Side Reactions

Solvents are essential in chemical synthesis for dissolving reactants and facilitating reactions. However, solvents themselves can sometimes participate in side reactions, leading to the formation of impurities. nih.govrsc.orgnih.gov The choice of solvent can significantly influence the reaction pathways and the types of by-products formed. mdpi.comnthu.edu.tw In the context of Cefazedone synthesis, a solvent could potentially react with starting materials, intermediates, or the final Cefazedone molecule to generate this compound.

Degradation-Related Impurities of Cefazedone

Cefazedone, like many cephalosporin (B10832234) antibiotics, can be susceptible to degradation under various environmental conditions. vulcanchem.com This degradation can lead to the formation of impurities, including this compound, which can affect the quality and stability of the drug product.

Hydrolytic Degradation Mechanisms

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a common degradation pathway for β-lactam antibiotics like Cefazedone. evitachem.commdpi.com The β-lactam ring, a core structural feature of cephalosporins, is susceptible to hydrolytic cleavage, which leads to a loss of antibacterial activity. evitachem.commdpi.com

Under acidic conditions, the rate of hydrolysis of cephalosporins can be significant. nih.govnih.gov For some cephalosporins, acidic hydrolysis involves the specific hydrogen-ion-catalyzed cleavage of the β-lactam bond. nih.gov Studies on various cephalosporins have shown that at low pH, degradation can occur relatively quickly, leading to the formation of specific degradation products. nih.govnih.gov The exact nature of the degradation products formed during the acidic hydrolysis of Cefazedone would depend on the specific conditions and the structure of the Cefazedone molecule. It is plausible that this compound could be one of the products formed through such a pathway. Research on cefuroxime, another cephalosporin, has shown that both the β-lactam ring and other functional groups can undergo hydrolysis under acidic conditions. uni-due.de

Basic Hydrolysis Pathways

Under basic conditions, the β-lactam ring of Cefazedone is highly susceptible to nucleophilic attack by hydroxide (B78521) ions. This attack on the carbonyl carbon of the β-lactam ring leads to its irreversible opening, forming an unstable intermediate. While several degradation products can arise from this initial cleavage, the specific formation of this compound under basic conditions is less direct and likely involves the cleavage of the C-7 side chain.

The primary degradation of Cefazedone under basic conditions often involves the cleavage of the β-lactam ring. However, the formation of Impurity 10, which retains the core cephalosporin nucleus but lacks the C-7 side chain, suggests a different primary hydrolytic event under specific basic conditions. It is plausible that hydrolysis of the amide linkage at the C-7 position occurs, leading to the formation of this compound and the corresponding side chain, (3,5-dichloro-4-oxopyridin-1(4H)-yl)acetic acid. The rate of this hydrolysis is generally slower than the β-lactam ring cleavage but can be a significant pathway depending on the specific reaction conditions.

Table 1: Key Degradation Products in Basic Hydrolysis of Cephalosporins

Degradation Product Formation Pathway
β-Lactam Ring Cleavage Products Nucleophilic attack of hydroxide ion on the β-lactam carbonyl.
This compound Hydrolysis of the C-7 amide bond.
Neutral Hydrolysis Pathways

In neutral aqueous solutions, the degradation of cephalosporins can proceed, albeit at a slower rate compared to acidic or basic conditions. The primary mechanism in neutral pH is often the attack of a water molecule on the β-lactam ring. Similar to basic hydrolysis, this leads to the opening of the β-lactam ring.

The formation of this compound in neutral conditions would again likely proceed via the hydrolysis of the C-7 amide bond. While water is a weaker nucleophile than the hydroxide ion, over extended periods or at elevated temperatures, it can facilitate the cleavage of the amide linkage, yielding Impurity 10. The stability of Cefazedone in neutral solution is a critical factor for its formulation and storage.

Oxidative Degradation Mechanisms

Oxidative degradation can be a significant pathway for the formation of impurities in cephalosporins. Oxidizing agents, such as peroxides or atmospheric oxygen, can lead to the formation of various degradation products. Research on cefazedone sodium has shown its susceptibility to degradation through oxidative pathways, which generate specific impurities. nih.gov

For Cefazedone, the thioether linkage in the C-3 side chain and the dihydrothiazine ring are potential sites for oxidation. Oxidation of the sulfur atom in the dihydrothiazine ring can lead to the formation of sulfoxide (B87167) derivatives. While direct oxidation is not the primary pathway to this compound, the oxidative environment could potentially facilitate other degradation reactions, including the cleavage of the C-7 side chain. However, specific studies detailing the formation of Impurity 10 under oxidative stress are limited. A Chinese patent suggests that the oxidation of Cefazedone mainly results in two oxidative degradation impurities with relative retention times of 0.572 and 0.672, though their structures are not specified. researchgate.net

Photolytic Degradation Mechanisms

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of photosensitive drug molecules like cephalosporins. The energy from photons can excite the molecule to a higher energy state, leading to bond cleavage and the formation of degradation products.

Thermal Degradation Mechanisms

Elevated temperatures can provide the necessary energy to overcome the activation barrier for various degradation reactions. For cephalosporins, thermal degradation can lead to a variety of products, including those resulting from the cleavage of the β-lactam ring and side chains. Amorphous forms of cephalosporins are generally less stable to heat than their crystalline counterparts, and the presence of moisture can accelerate thermal decomposition. nih.gov

The formation of this compound via thermal degradation would likely involve the thermolytic cleavage of the C-7 amide bond. This process would be dependent on the temperature and the physical state of the Cefazedone (solid or in solution).

Impurities Arising from Drug Substance-Excipient Interactions

The interaction between a drug substance and excipients in a formulation can lead to the formation of impurities. These interactions can be complex and are influenced by factors such as the chemical nature of the drug and excipients, moisture content, and storage conditions.

While specific studies detailing the formation of this compound from interactions with common pharmaceutical excipients are not available in the reviewed literature, the potential for such interactions exists. For instance, excipients with nucleophilic functional groups could potentially react with Cefazedone. However, given that Impurity 10 is a result of the loss of the C-7 side chain, an interaction would likely need to facilitate the cleavage of the amide bond. Excipients that alter the pH of the microenvironment within the dosage form could also influence the rate of hydrolytic degradation, potentially leading to the formation of Impurity 10.

Impurities Associated with Manufacturing Equipment and Packaging Interactions (e.g., Extractables and Leachables)

Impurities can also be introduced into a drug product from manufacturing equipment (extractables) or from the final packaging materials (leachables). These are typically not degradation products of the drug substance itself but rather contaminants from external sources.

There is no direct evidence from the reviewed literature to suggest that this compound is formed as a result of interactions with manufacturing equipment or packaging materials. Impurity 10 is structurally related to the Cefazedone molecule, indicating it is a degradation or synthesis-related impurity rather than an extractable or leachable.

Isolation and Purification Methodologies for Cefazedone Impurity 10

Preparative Chromatographic Techniques

Chromatographic techniques are the cornerstone for the separation of closely related compounds like pharmaceutical impurities. These methods exploit the differential distribution of the components of a mixture between a stationary phase and a mobile phase.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful and widely used technique for isolating and purifying pharmaceutical impurities. It is an extension of analytical HPLC, designed to handle larger sample loads to yield sufficient quantities of the purified compound for further analysis, such as structural elucidation by NMR and mass spectrometry. lcms.cz

The process typically begins with the development of a suitable analytical HPLC method that achieves good resolution between Cefazedone (B1668821) and its impurities, including Impurity 10. This analytical method is then scaled up for preparative purposes. Key parameters that are adjusted during scale-up include the column dimensions, particle size of the stationary phase, flow rate, and injection volume.

Table 1: Typical Parameters for Preparative HPLC of Cefazedone Impurity 10

ParameterAnalytical ScalePreparative Scale
Column 250 mm x 4.6 mm, 5 µm250 mm x 21.2 mm, 10 µm
Stationary Phase C18C18
Mobile Phase Gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or acetate)Same as analytical, optimized for load
Flow Rate 1.0 mL/min20-60 mL/min
Injection Volume 10-20 µL500-2000 µL
Detection UV at a specific wavelength (e.g., 254 nm)UV at the same wavelength

The selection of the stationary phase is crucial, with reversed-phase materials like C18 being common for separating polar to moderately nonpolar compounds. The mobile phase composition is optimized to maximize the resolution between the impurity and the parent drug. tsijournals.com Once the separation is achieved, fractions containing the purified this compound are collected, and the solvent is evaporated to yield the isolated compound.

Column Chromatography and Flash Chromatography

Column chromatography is a classic and cost-effective method for purification. labcluster.com In this technique, a glass column is packed with a solid adsorbent, typically silica (B1680970) gel. The impure mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the adsorbent and solubility in the eluent, leading to their separation.

Flash chromatography is a variation of column chromatography that uses a positive pressure to force the solvent through the column more quickly, significantly reducing the separation time. rochester.edu

Table 2: General Conditions for Column Chromatography of this compound

ParameterDescription
Stationary Phase Silica gel (e.g., 60-120 mesh)
Mobile Phase A solvent system of varying polarity, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio is optimized based on TLC analysis.
Elution Isocratic (constant solvent composition) or gradient (increasing polarity)
Fraction Collection Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure impurity.

The choice of the solvent system is critical and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). labcluster.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique primarily used for qualitative analysis, such as monitoring the progress of a reaction or identifying the components in a mixture. mdpi.com It can also be used on a preparative scale (Prep-TLC) to isolate small quantities of compounds. google.com

In TLC, a thin layer of adsorbent (like silica gel) is coated onto a flat carrier, such as a glass or aluminum plate. A spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample separate based on their differential partitioning between the stationary and mobile phases. mdpi.com The separation is quantified by the retardation factor (Rf) value.

For the isolation of this compound, a solvent system would be developed that provides a clear separation between the impurity and Cefazedone, as well as other impurities. researchgate.net

Crystallization and Recrystallization Approaches

Crystallization is a fundamental purification technique for solid compounds. uct.ac.za It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. An impure solid is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution. byjus.com

Recrystallization is a subsequent purification step where the crystals obtained from the initial crystallization are dissolved again in a hot solvent and re-crystallized to achieve a higher purity. uct.ac.za

The choice of solvent is paramount for successful crystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.

Dissolve the impurities well at all temperatures or not at all.

Not react with the compound.

Be easily removable from the purified crystals.

For this compound, a systematic screening of various solvents with different polarities would be necessary to identify the optimal conditions for crystallization. In some cases, a mixture of solvents is used to achieve the desired solubility characteristics. unifr.ch A patent related to the preparation of a novel crystal form of Cefazedone sodium mentions the use of acetone (B3395972) for crystallization. google.com

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid adsorbent packed in a cartridge or disk to separate a compound from a complex matrix. It is often used for sample clean-up and concentration prior to analysis by techniques like HPLC. nih.gov

The principle of SPE is similar to column chromatography. The sample is passed through the SPE cartridge, and the analyte of interest is either retained on the sorbent while the impurities pass through, or the impurities are retained while the analyte passes through. The retained analyte can then be eluted with a suitable solvent.

For the isolation of this compound, an SPE method could be developed to selectively retain the impurity from a solution containing the crude drug mixture. The choice of the sorbent (e.g., C18, silica, ion-exchange) and the loading and elution solvents would be critical for achieving a successful separation. researchgate.net

Advanced Structural Elucidation and Comprehensive Characterization of Cefazedone Impurity 10

Spectroscopic Techniques for Molecular Structure Determination

The definitive identification and structural elucidation of pharmaceutical impurities like Cefazedone (B1668821) Impurity 10 are paramount for ensuring drug quality and safety. A combination of advanced spectroscopic techniques is employed to unambiguously determine its molecular structure, confirm its identity, and differentiate it from the active pharmaceutical ingredient (API) and other related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, e.g., COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and stereochemistry of Cefazedone Impurity 10 can be constructed.

¹H NMR Spectroscopy provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the β-lactam ring, the dihydrothiazine ring, and the acetoxymethyl side chain. The protons H-6 and H-7 on the β-lactam ring are particularly diagnostic, appearing as doublets due to their coupling to each other.

¹³C NMR Spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This is crucial for identifying carbonyl carbons (β-lactam, ester, carboxylic acid), olefinic carbons (C-3 and C-4), and the various sp³-hybridized carbons of the bicyclic core and side chain.

2D NMR Spectroscopy establishes direct and long-range correlations between protons and carbons, which is essential for assembling the molecular fragments identified in 1D spectra.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity between H-6 and H-7, and within the acetoxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

Interactive Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-7 5.25 d J = 4.8
H-6 5.05 d J = 4.8
H-2 (AB system) 3.50 - 3.70 m -
CH₂ (acetoxy) 4.65, 4.90 ABq J = 13.5

Interactive Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (β-lactam) 175.5
C=O (Carboxyl) 165.0
C=O (Ester) 173.0
C-4 128.5
C-3 126.0
C-7 59.5
C-6 57.8
C-2 25.5
CH₂ (acetoxy) 65.0

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing direct information about the molecular weight and elemental composition of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is particularly critical as it measures the mass with extremely high accuracy (typically to four or more decimal places). For this compound, with a molecular formula of C₁₀H₁₂N₂O₅S, the calculated monoisotopic mass is 272.0467. HRMS analysis would confirm this exact mass, thereby validating the elemental composition and distinguishing it from other potential impurities with the same nominal mass. mdpi.comchemicalbook.com

Interactive Table 3: HRMS Data for this compound

Ion Type Molecular Formula Calculated Exact Mass Observed Mass (Hypothetical)
[M+H]⁺ C₁₀H₁₃N₂O₅S⁺ 273.0540 273.0538

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion [M+H]⁺ of the impurity) and its subsequent fragmentation to produce a series of daughter ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For a cephalosporin (B10832234) derivative like this compound, characteristic fragmentation pathways include the cleavage of the β-lactam ring, the loss of the acetoxymethyl group at the C-3 position, and the decarboxylation of the C-4 carboxylic acid. chemicalbook.com Analyzing these fragments allows for the confirmation of the core structure and the nature of its substituents.

Liquid Chromatography-Mass Spectrometry/Time-of-Flight (LC-MS/TOF) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the high-speed and high-resolution mass analysis of a TOF detector. This method is ideal for analyzing complex mixtures, such as a drug substance containing multiple impurities. It allows for the separation of this compound from the Cefazedone API and other related compounds, providing a clean mass spectrum for each component. The high mass accuracy of the TOF analyzer further aids in the rapid and confident identification of impurities based on their elemental composition.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a rapid and non-destructive method used to identify the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands confirming key structural features. The most prominent band would be from the β-lactam carbonyl stretch, which typically appears at a high wavenumber (1750-1780 cm⁻¹) due to ring strain. Other key absorptions would include those for the ester and carboxylic acid carbonyls, the N-H bond of the amine, and the O-H bond of the carboxylic acid.

Interactive Table 4: Predicted IR Absorption Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Description
O-H Stretch (Carboxylic Acid) 3300 - 2500 Very broad
N-H Stretch (Amine) 3400 - 3250 Medium, sharp
C=O Stretch (β-Lactam) ~1770 Strong, sharp
C=O Stretch (Ester) ~1740 Strong
C=O Stretch (Carboxylic Acid) ~1710 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems or systems containing chromophores. The core of this compound contains a Δ³-cephem nucleus, where the C=C double bond is in conjugation with the sulfur atom and the nitrogen lone pair of the β-lactam. This conjugated system acts as the primary chromophore and is expected to produce a characteristic absorption maximum (λmax) in the UV region, typically around 260-270 nm. This technique is highly useful in distinguishing between Δ³ and Δ² isomers of cephalosporins, as the position of the double bond significantly influences the electronic environment and thus the λmax.

Application of Hyphenated Analytical Techniques

Hyphenated analytical techniques, which combine the separation power of chromatography or electrophoresis with the detection and identification capabilities of spectrometry, are indispensable for the analysis of pharmaceutical impurities. researchgate.net These methods offer the sensitivity and specificity required to detect and structurally elucidate impurities, even at trace levels, within a complex drug matrix. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Cefazedone and its impurities. dokumen.pub The coupling of High-Performance Liquid Chromatography (HPLC) with a mass spectrometer allows for the physical separation of Impurity 10 from the active pharmaceutical ingredient (API) and other related substances, followed by its highly sensitive detection and structural characterization. researchgate.net

In a typical LC-MS analysis of this compound, a reversed-phase HPLC method would be employed to achieve separation. The mass spectrometer, often a tandem or high-resolution instrument, provides crucial data on the molecular weight and fragmentation pattern of the impurity. For this compound, with a molecular formula of C₁₀H₁₂N₂O₅S and a molecular weight of 272.28 g/mol , the mass spectrometer would be tuned to detect the corresponding protonated molecule [M+H]⁺. thermofisher.com

Further structural information is obtained through tandem mass spectrometry (MS/MS). By isolating the parent ion of the impurity and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated. This pattern provides a fingerprint of the molecule, allowing for the elucidation of its chemical structure. While specific experimental data for this compound is not publicly available, a plausible fragmentation pathway can be predicted based on the general structure of cephalosporin-related molecules.

Table 1: Representative LC-MS Data for this compound

ParameterExpected Value/Information
Chromatographic Column C18 reversed-phase
Mobile Phase Gradient of water with formic acid and acetonitrile (B52724)
Retention Time Specific to the developed method, allowing separation from Cefazedone and other impurities.
Ionization Mode Positive Electrospray Ionization (ESI+)
Parent Ion (m/z) 273.05 (for [M+H]⁺)
Key MS/MS Fragments (m/z) Hypothetical fragments based on the core structure, aiding in the identification of specific functional groups and their connectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic impurities that may be present in pharmaceutical manufacturing. omicsonline.org While this compound itself is likely non-volatile, GC-MS is crucial for identifying and quantifying volatile reactants, intermediates, or degradation products associated with the synthesis of Cefazedone that could be the source of this impurity. europeanpharmaceuticalreview.com

For instance, certain starting materials or by-products in the synthesis of the cephalosporin nucleus are volatile and could be detected using a headspace GC-MS method. This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace, which is then injected into the GC-MS system. scirp.org This approach minimizes interference from the non-volatile drug matrix, enhancing sensitivity for trace-level volatile impurities. europeanpharmaceuticalreview.com

Table 2: Potential Volatile Precursors Analyzed by GC-MS in Cefazedone Synthesis

Analyte TypeExample CompoundGC-MS Application
Starting Material e.g., Pivaloyl chlorideDetection of residual starting materials. google.com
By-product e.g., Volatile sulfur compoundsIdentification of side-reaction products.
Degradation Product e.g., Small organic fragmentsAnalysis of products from thermal degradation during synthesis.

The mass spectrometer in a GC-MS system provides electron ionization (EI) mass spectra, which contain extensive fragmentation patterns. These patterns can be compared against spectral libraries for confident identification of known volatile impurities.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy offers a direct and unambiguous method for structure elucidation by combining HPLC separation with NMR detection. This technique is particularly valuable when mass spectrometry data alone is insufficient to differentiate between isomers or to fully define the stereochemistry of an impurity.

In the context of this compound, an LC-NMR system would first separate the impurity from the bulk drug and other components. The eluent corresponding to the impurity peak is then directed into the NMR flow cell, where one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC) NMR spectra are acquired. This provides detailed information about the proton and carbon environments within the molecule, allowing for the precise determination of its chemical structure, including the connectivity of atoms and stereochemical relationships. While LC-NMR is a powerful tool, it is less sensitive than LC-MS and typically requires a higher concentration of the impurity.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an alternative separation technique that offers high separation efficiency and short analysis times. researchgate.net It separates compounds based on their charge-to-size ratio in an electric field. For impurities that are charged or can be derivatized to carry a charge, CE-MS can be a powerful analytical tool.

The application of CE-MS to this compound would be advantageous due to its minimal sample and solvent consumption. The high resolving power of capillary electrophoresis can effectively separate closely related impurities. Coupling with a mass spectrometer provides the necessary detection sensitivity and structural information for identification. This technique is particularly useful as a complementary method to LC-MS, offering a different separation mechanism that can resolve impurities that may co-elute in an HPLC system.

Complementary Analytical Techniques for Structural Confirmation

Beyond hyphenated techniques, a range of complementary analytical methods are often employed to provide orthogonal data, thereby increasing the confidence in the proposed structure of an impurity.

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which allows for the determination of the elemental composition of the impurity with a high degree of certainty. This is a fundamental step in confirming the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For isolated impurities, high-field NMR (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) is the most powerful tool for de novo structure elucidation. It provides detailed information on the chemical structure, including stereochemistry.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. Although it does not provide a complete structure, it can confirm the presence or absence of key chemical bonds, such as carbonyls, amines, and sulfoxides.

Chiral Chromatography: If the impurity has stereocenters, chiral chromatography is essential to separate and quantify the different enantiomers or diastereomers. This is critical as different stereoisomers can have vastly different pharmacological and toxicological properties.

Computational Chemistry and In Silico Approaches for Structure Prediction

Computational chemistry and in silico approaches are increasingly being used to support the structural elucidation of pharmaceutical impurities. These methods can predict various properties of a proposed structure and compare them with experimental data.

Prediction of Spectroscopic Data: Software can predict NMR chemical shifts and mass fragmentation patterns for a proposed structure. These predicted spectra can be compared with the experimental data to support or refute the proposed structure.

Quantum Mechanical Calculations: These calculations can be used to determine the most stable conformation of a molecule and to predict its spectroscopic properties with higher accuracy.

Database Searching: Chemical databases can be searched for compounds with similar molecular formulas or substructures, which can provide clues to the identity of the unknown impurity.

By integrating the data from these various advanced analytical and computational techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved, which is a prerequisite for assessing its potential impact on the quality and safety of the final pharmaceutical product.

Development and Validation of Robust Analytical Methods for Cefazedone Impurity 10 Quantification

Chromatographic Method Development Strategies

The quantification of impurities in active pharmaceutical ingredients (APIs) like Cefazedone (B1668821) is critical for ensuring drug safety and efficacy. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for impurity profiling in the pharmaceutical industry. chromatographyonline.comasianjpr.com The development of a robust and reliable analytical method for "Cefazedone Impurity 10" requires a systematic approach to optimize various chromatographic parameters to achieve the desired sensitivity, specificity, and resolution.

High-Performance Liquid Chromatography (HPLC) Method Optimization

HPLC is the preferred technique for analyzing non-volatile and thermally labile compounds like many cephalosporin (B10832234) impurities. mjpms.innih.gov The optimization of an HPLC method is a multi-faceted process involving the careful selection and adjustment of several key parameters to ensure accurate quantification of this compound. ijcrt.orgdrawellanalytical.commedwinpublishers.com

The choice of the stationary phase is a critical first step in method development as it dictates the primary mode of interaction between the analyte and the column. For the separation of cephalosporins and their impurities, reversed-phase (RP) chromatography is the most common approach. chromatographyonline.com

C18 (Octadecylsilyl) columns are the most widely used stationary phases for the analysis of beta-lactam antibiotics and their impurities. ijcrt.orgnih.govnih.gov These columns offer a hydrophobic surface that retains compounds based on their polarity. The separation of Cefazedone and its impurities, including Impurity 10, would likely be successful on a C18 column due to the expected differences in polarity among the related substances. chromatographyonline.comekb.eg

Phenyl-Hexyl columns provide alternative selectivity due to pi-pi interactions between the phenyl groups of the stationary phase and the analytes. This can be advantageous for resolving closely eluting impurities that may not separate well on a standard C18 column. americanpharmaceuticalreview.com

Polar-embedded group columns can offer different selectivity compared to traditional C18 columns and are compatible with highly aqueous mobile phases, which can be beneficial for retaining very polar impurities. americanpharmaceuticalreview.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative for very polar impurities that are not well-retained on reversed-phase columns. While less common for general cephalosporin analysis, it could be considered if Impurity 10 exhibits high polarity.

The selection process often involves screening several columns with different selectivities to find the one that provides the best resolution for the API and all its impurities. chromatographyonline.comamericanpharmaceuticalreview.com

Table 1: Common Stationary Phases for Cephalosporin Impurity Analysis

Stationary PhasePrimary Interaction MechanismTypical Application for Cephalosporins
C18 Hydrophobic (van der Waals) interactionsGeneral purpose, widely used for separating cephalosporins and their related substances. nih.govnih.gov
C8 Hydrophobic interactions (less retentive than C18)Used when less retention is desired, potentially for more hydrophobic impurities. journalbji.com
Phenyl-Hexyl Hydrophobic and π-π interactionsProvides alternative selectivity, useful for resolving aromatic or unsaturated impurities. americanpharmaceuticalreview.com
Polar-Embedded Hydrophobic and polar interactionsOffers different selectivity and is compatible with highly aqueous mobile phases. americanpharmaceuticalreview.com
HILIC Partitioning into an adsorbed water layerSuitable for very polar impurities that are poorly retained in reversed-phase mode.

The mobile phase composition, including the organic modifier, buffer, and pH, has a profound impact on the retention and selectivity of the separation. drawellanalytical.commastelf.com

Organic Modifier: Methanol and acetonitrile (B52724) are the most common organic solvents used in reversed-phase HPLC. chromatographyonline.com Their different properties can lead to changes in selectivity. chromatographyonline.com For cephalosporin analysis, mixtures of these solvents with buffered aqueous phases are frequently employed. nih.gov The ratio of organic to aqueous phase is adjusted to achieve optimal retention times, ideally with retention factors (k) between 2 and 10 for all analytes of interest. chromatographyonline.com

pH Optimization: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like cephalosporins. chromatographyonline.com Adjusting the pH can alter the charge state of the analytes and thus their retention on a reversed-phase column. thermofisher.com A common strategy is to set the mobile phase pH at least two units away from the pKa of the analytes to ensure they are in a single ionic form (either fully ionized or fully unionized), which leads to better peak shape and robustness. chromatographyonline.com For cephalosporins, acidic pH conditions are often used to suppress the ionization of carboxylic acid groups, leading to increased retention. nih.gov Phosphate (B84403) and acetate (B1210297) buffers are commonly used to control the pH. journalbji.comshimadzu.com

Buffer Concentration: The concentration of the buffer should be sufficient to maintain a constant pH but not so high as to cause precipitation when mixed with the organic modifier. A concentration of 10-50 mM is typical. chromatographyonline.comshimadzu.com

The optimization process often involves a systematic screening of different organic modifiers and pH values to find the conditions that provide the best separation of all impurities from the main Cefazedone peak. chromatographyonline.comshimadzu.com

Table 2: Example Mobile Phase Compositions for Cephalosporin Analysis

Mobile Phase SystempHTypical ApplicationReference
Methanol: 0.1% Pentane Sulfonic Acid (22:78)2.5Separation of a mixture of ten cephalosporins. ekb.eg
Acetonitrile: 20mM Ammonium Acetate in 0.1% Formic Acid (15:85)AcidicDetermination of cefazedone in human plasma. nih.gov
50mM Phosphate Buffer: Methanol (80:20)5.0Analysis of third-generation cephalosporins. chromatographyonline.com
Methanol: 0.01 M Sodium AcetateNot specifiedAnalysis of a wide range of cephalosporins. nih.gov

Flow Rate: The flow rate of the mobile phase affects analysis time, resolution, and backpressure. A typical flow rate for a standard 4.6 mm internal diameter HPLC column is 1.0 mL/min. chromatographyonline.comekb.eg Lower flow rates can sometimes improve resolution, but at the cost of longer run times. sigmaaldrich.com The flow rate is optimized to achieve a balance between efficient separation and practical analysis time.

Column Temperature: The temperature of the column influences the viscosity of the mobile phase and the kinetics of the separation. Higher temperatures lead to lower viscosity and faster diffusion, which can result in sharper peaks and shorter retention times. sigmaaldrich.com Maintaining a constant, elevated temperature (e.g., 30-40 °C) can improve the reproducibility of the method. americanpharmaceuticalreview.comjpionline.org It is a parameter that can be adjusted to fine-tune the selectivity of the separation. americanpharmaceuticalreview.com

The detector's settings are optimized to ensure maximum sensitivity for this compound while minimizing interference from the API and other components.

Wavelength Selection: Ultraviolet (UV) detectors are most commonly used for the analysis of compounds with a UV chromophore, which includes cephalosporins. sigmaaldrich.comijpsjournal.com The detection wavelength should be chosen to maximize the response for the impurity. jpionline.org If the impurity's UV spectrum is unknown, a wavelength where both the API and the impurity have reasonable absorbance might be selected initially. Often, a lower wavelength is chosen for impurity analysis to detect a wider range of potential impurities. americanpharmaceuticalreview.comjpionline.org

Diode Array Detection (DAD): A Diode Array Detector is highly advantageous for impurity analysis. sigmaaldrich.comijpsjournal.com It acquires the entire UV-visible spectrum at each point in the chromatogram. This allows for the selection of the optimal wavelength for each impurity post-run and, crucially, enables peak purity analysis. asianjpr.com Peak purity analysis helps to confirm that the chromatographic peak of Impurity 10 is not co-eluting with other substances, which is a key aspect of method specificity. ijpsjournal.comnih.gov

Table 3: HPLC Method Parameter Optimization Summary

ParameterObjectiveConsiderations
Stationary Phase Achieve optimal selectivity and retention.Screen different column chemistries (C18, Phenyl, etc.). chromatographyonline.comamericanpharmaceuticalreview.com
Mobile Phase Control retention and selectivity.Optimize organic modifier type/ratio and buffer pH/concentration. mastelf.comchromatographyonline.com
Flow Rate Balance analysis time and resolution.Typically 0.8-1.5 mL/min for a 4.6 mm ID column. chromatographyonline.comekb.eg
Column Temperature Improve efficiency and reproducibility.Typically maintained between 25-40 °C. americanpharmaceuticalreview.comjpionline.org
Detection Wavelength Maximize sensitivity for the impurity.Select based on UV spectra; DAD allows for peak purity assessment. jpionline.orgijpsjournal.com
Flow Rate and Column Temperature Considerations

Gas Chromatography (GC) Method Development (if impurity is volatile)

Gas chromatography is the method of choice for analyzing volatile organic impurities, such as residual solvents, which may be present in the final API. mjpms.innih.govrsc.org If "this compound" is a volatile compound, a GC method would be developed.

The development of a GC method would involve:

Technique: Static headspace GC (HS-GC) is commonly used for residual solvent analysis in pharmaceuticals. rsc.org This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC. This avoids the injection of non-volatile matrix components onto the column. rsc.org

Column Selection: A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of common residual solvents.

Temperature Program: A temperature gradient is often employed to separate a wide range of volatile compounds with different boiling points.

Detector: A Flame Ionization Detector (FID) is a common, robust detector for organic compounds. rsc.org

However, most process-related impurities and degradation products of cephalosporins are structurally similar to the API and are not sufficiently volatile for GC analysis. nih.gov Therefore, HPLC is the more likely and appropriate technique for the quantification of this compound.

Capillary Electrophoresis (CE) Method Development

Capillary Electrophoresis (CE) has emerged as a powerful technique for the impurity profiling of drugs due to its high efficiency, speed, and minimal solvent consumption. xjtu.edu.cnmdpi.com For the analysis of Cefazedone and its impurities, including Impurity 10, a Capillary Zone Electrophoresis (CZE) method is often preferred. nih.gov

The development of a robust CE method involves the careful optimization of several key parameters:

Background Electrolyte (BGE): The choice of BGE is critical for achieving adequate separation. For cephalosporins, phosphate or borate (B1201080) buffers are commonly used. mdpi.comnih.gov A typical starting point would be a 20 mM phosphate buffer adjusted to a pH of 6.86 or a 20 mM borate buffer at pH 9.20. nih.gov The pH of the BGE influences the charge of the analytes and the electroosmotic flow (EOF), thereby affecting their migration times and resolution.

Applied Voltage: Higher voltages generally lead to faster separations and sharper peaks, but can also generate excessive Joule heating, which may degrade the sample or affect the stability of the BGE. sepscience.com A voltage in the range of +25 kV is often a suitable starting point. researchgate.net

Capillary Dimensions: The length and internal diameter of the fused-silica capillary impact resolution and analysis time. sepscience.com Common capillary dimensions for CE separations are 30–60 cm in length with an internal diameter of 50 µm or 75 µm. sepscience.comresearchgate.net

Detection: UV detection is commonly employed for the analysis of cephalosporins. The detection wavelength is selected based on the UV absorbance maxima of Cefazedone and its impurities. A wavelength range of 254-280 nm is often utilized for similar compounds. vulcanchem.com

Optimization of these parameters through a systematic approach, such as evaluating different buffer compositions, pH levels, and applied voltages, is essential to achieve the desired separation of this compound from the parent drug and other potential impurities.

Analytical Method Validation According to ICH Q2(R1)/Q2(R2) Guidelines

Once a suitable analytical method is developed, it must be validated to ensure its reliability for its intended purpose, which in this case is the quantification of this compound. europa.eu The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the more recent Q2(R2) guidelines. ich.orgich.orgeuropa.eugmp-compliance.org These guidelines outline the validation characteristics required for various analytical procedures. loesungsfabrik.defda.gov

Specificity and Peak Purity Assessment (e.g., Forced Degradation Samples, Placebo Interference)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or placebo components. ich.orgfda.gov

Forced Degradation Studies: To demonstrate specificity, forced degradation studies are conducted on Cefazedone. The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal degradation to generate potential degradation products. nih.gov The analytical method must be able to separate this compound from these degradation products and the parent drug. ich.orgchromatographyonline.com

Placebo Interference: The method's specificity is also challenged by analyzing a placebo mixture to ensure that none of the excipients interfere with the peak of this compound. nih.gov

Peak Purity Assessment: Peak purity analysis is performed to confirm that the chromatographic or electrophoretic peak of this compound is pure and not co-eluting with other components. nih.govchromatographyonline.com This is often accomplished using a photodiode array (PDA) detector, which compares the UV spectra across the peak. chromatographyonline.com A peak purity angle being less than the purity threshold is a common acceptance criterion. chromatographyonline.com

A hypothetical example of peak purity assessment for this compound is presented below:

AnalytePeak Purity AnglePurity ThresholdResult
This compound0.1230.245Pass

Linearity and Working Range Determination

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte within a given range. europa.eunih.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

For an impurity quantification method, the range should typically extend from the reporting threshold of the impurity to 120% of the specification limit. nih.govgmpinsiders.com A minimum of five concentration levels should be used to establish linearity. nih.gov The data is then statistically analyzed, often by calculating a regression line using the method of least squares. europa.eu

A representative data table for the linearity of this compound is shown below:

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.05230
2.512890
5.025450
7.538120
10.050980

Linearity Results:

Correlation Coefficient (r²): > 0.999

Range: 1.0 - 10.0 µg/mL

Accuracy Assessment (e.g., Recovery Studies by Spiking Known Amounts)

Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu For impurity quantification, accuracy is typically assessed by performing recovery studies. chromatographyonline.com This involves spiking a placebo or the drug product with known amounts of this compound at different concentration levels (e.g., three levels covering the specified range). europa.euchromatographyonline.com

The percentage recovery of the impurity is then calculated. The ICH guidelines recommend a minimum of nine determinations over a minimum of three concentration levels. europa.eu

An example of an accuracy study for this compound is provided in the following table:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2.01.9899.0
5.05.05101.0
8.07.9299.0

Accuracy Results:

Mean Recovery: 99.7%

Acceptance Criteria: Typically between 98.0% and 102.0%

Precision Evaluation (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eufda.gov It is evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time under the same operating conditions. europa.eu It is determined by performing a minimum of six determinations at 100% of the test concentration or a minimum of nine determinations covering the specified range. ich.orgchromatographyonline.com

Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, such as on different days, with different analysts, or using different equipment. europa.euut.ee

The precision is usually expressed as the relative standard deviation (RSD).

The following tables show example data for the precision of the analytical method for this compound:

Repeatability (n=6):

DeterminationMeasured Concentration (µg/mL)
15.02
25.05
34.98
45.01
54.99
65.03

Repeatability Results:

  • Mean: 5.01 µg/mL
  • Standard Deviation: 0.025
  • RSD: 0.5%
  • Intermediate Precision:

    ConditionMean Concentration (µg/mL)RSD (%)
    Analyst 1, Day 15.010.5
    Analyst 2, Day 25.080.6

    Intermediate Precision Results:

  • Overall RSD: < 2.0%
  • Detection Limit (LOD) and Quantitation Limit (LOQ) Determination

    Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.euthomasalittleconsulting.com

    Limit of Quantitation (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euloesungsfabrik.de

    The LOD and LOQ are often determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.desepscience.com For the signal-to-noise ratio method, a ratio of 3:1 is generally acceptable for LOD, and 10:1 for LOQ. loesungsfabrik.de Alternatively, the following formulas can be used: thomasalittleconsulting.com

    LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

    Where:

    σ = the standard deviation of the response

    S = the slope of the calibration curve

    A hypothetical LOD and LOQ for this compound are presented below:

    ParameterValue (µg/mL)
    LOD0.3
    LOQ1.0

    Qualification and Management of this compound Reference Standard

    The qualification and ongoing management of a reference standard for this compound are fundamental for accurate quantification in pharmaceutical quality control. synzeal.com A well-characterized reference standard is essential for method development, validation, and routine testing of Cefazedone drug substances and products. clearsynth.comsynzeal.comclearsynth.com

    The qualification process involves a comprehensive characterization of the impurity standard to confirm its identity, purity, and potency. This is achieved through a combination of analytical techniques.

    Structural Elucidation: The chemical structure of the this compound reference standard is unequivocally confirmed using advanced spectroscopic methods. Mass spectrometry (MS) is employed to determine the molecular weight, which for this compound is 272.28 g/mol , corresponding to the molecular formula C10H12N2O5S. vulcanchem.com Further structural details are elucidated through tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    Purity Determination: The purity of the reference standard is a critical parameter and is typically determined using a mass-balance approach. This involves quantifying the main component and all significant impurities. High-performance liquid chromatography (HPLC) with a universal detector, such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), is often used to assess the purity profile. The purity of commercially available this compound reference standards is generally greater than 95%.

    Table 3: Analytical Techniques for Qualification of this compound Reference Standard

    TechniquePurpose
    Mass Spectrometry (MS)Determination of molecular weight and elemental composition.
    Tandem Mass Spectrometry (MS/MS)Structural fragmentation analysis for confirmation of identity.
    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)Definitive structural elucidation and confirmation.
    High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification of related substances.
    Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups.
    Karl Fischer TitrationDetermination of water content.
    Thermogravimetric Analysis (TGA)Assessment of residual solvents.

    Once qualified, the this compound reference standard must be carefully managed to maintain its integrity over time. This includes proper storage under controlled conditions, typically at a specified temperature and protected from light and moisture, to prevent degradation. A re-test schedule is established based on stability studies to periodically re-verify the purity and potency of the standard. All handling, storage, and re-testing activities are meticulously documented to ensure a complete audit trail. This rigorous management ensures the continued suitability of the reference standard for its intended analytical applications. synzeal.com

    Regulatory Framework and Control Strategies for Cefazedone Impurities

    Compliance with International Council for Harmonisation (ICH) Guidelines

    The ICH has established a series of quality guidelines that are implemented by regulatory authorities in Europe, Japan, and the United States, and are widely recognized globally. ich.orgeuropa.eueuropa.eu These guidelines provide a scientific and risk-based framework for the control of impurities in drug substances and drug products. ich.orgslideshare.net

    ICH Q3A(R2) and Q3B(R2) are cornerstone guidelines that provide thresholds for the reporting, identification, and qualification of impurities in new drug substances and degradation products in new drug products, respectively. europa.eueuropa.eupremier-research.com ICH Q3A(R2) applies to impurities arising during the synthesis and storage of the drug substance, while ICH Q3B(R2) focuses on degradation products that form during the manufacturing and storage of the drug product. premier-research.comfda.govich.org Cefazedone (B1668821) Impurity 10, which can be either a synthesis-related impurity or a degradation product, falls under the purview of these guidelines. vulcanchem.com

    The Identification Threshold is the limit above which an impurity must be structurally characterized. europa.eu Any impurity present in a new drug substance at a level exceeding this threshold must be identified. europa.euich.org Similarly, for drug products, any degradation product observed during stability studies above the identification threshold requires identification. fda.gov

    The Qualification Threshold is the limit above which an impurity's biological safety must be established. ich.orgeuropa.euich.org Qualification involves acquiring and evaluating data to ensure the safety of an individual impurity or impurity profile at the specified level. ich.org If an impurity level exceeds this threshold, the manufacturer must provide data to justify the proposed acceptance criterion. fda.gov

    The specific thresholds are determined by the maximum daily dose (MDD) of the drug substance.

    Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances ich.orgmca.gm
    Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
    ≤ 2 g/day0.05%0.10% or 1.0 mg TDI (whichever is lower)0.15% or 1.0 mg TDI (whichever is lower)
    > 2 g/day0.03%0.05%0.05%
    Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products ikev.orggmpinsiders.com
    Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
    &lt; 10 mg0.1%1.0% or 50 µg TDI (whichever is lower)1.0% or 50 µg TDI (whichever is lower)
    10 mg – 100 mg0.1%0.5% or 200 µg TDI (whichever is lower)0.5% or 200 µg TDI (whichever is lower)
    &gt; 100 mg – 2 g0.1%0.2% or 3 mg TDI (whichever is lower)0.2% or 3 mg TDI (whichever is lower)
    &gt; 2 g0.05%0.10%0.15%

    TDI: Total Daily Intake

    The Reporting Threshold is the level above which an impurity must be reported in a regulatory submission. europa.euich.org It is a practical limit that ensures accurate detection and monitoring. jpionline.org Any impurity found at a level greater than the reporting threshold must be documented, and the sum of these impurities is reported as "total impurities". europa.euich.org For Cefazedone, this means that batches manufactured by the proposed commercial process must be analyzed, and any observation of Impurity 10 above the reporting threshold must be included in the documentation. mca.gm

    The control of Cefazedone Impurity 10 relies on analytical procedures that are fit for their intended purpose. fda.gov The ICH Q14 guideline, which complements ICH Q2(R2) on validation, formalizes the principles of analytical procedure development. tentaconsult.comfda.gov It encourages a systematic, science- and risk-based approach to developing and maintaining analytical methods throughout the product lifecycle. ich.orgeuropa.euich.org

    The interplay between Q14 and Q2(R2) is crucial. tentaconsult.com ICH Q14 focuses on the development of the method, including the definition of an Analytical Target Profile (ATP) . premier-research.com The ATP predefines the requirements for the analytical procedure's performance, such as the required specificity, accuracy, and precision to quantify this compound at levels relevant to the ICH Q3A/Q3B thresholds. premier-research.com A well-developed procedure under Q14 principles facilitates a more efficient validation process according to Q2(R2), which provides the documented evidence that the method is suitable for its intended use. fda.govich.org This ensures that the method used to measure this compound is reliable and robust. ich.org

    ICH Q10 describes a comprehensive model for an effective Pharmaceutical Quality System (PQS) that applies throughout the product lifecycle. ich.orgeuropa.eu An effective PQS is fundamental to impurity control as it integrates quality risk management and knowledge management to ensure product quality. ich.orgqualityfwd.com

    For this compound, the PQS provides the overarching framework for control by:

    Process Performance and Product Quality Monitoring: Establishing systems to continually monitor the manufacturing process and Cefazedone quality, allowing for early detection of trends that could lead to increased levels of Impurity 10. qualityfwd.com

    Corrective Action and Preventive Action (CAPA): Systematically investigating any excursions in Impurity 10 levels to identify the root cause and implement effective actions to prevent recurrence. qualityfwd.com

    Change Management: Evaluating proposed changes to raw materials, processes, or equipment for their potential impact on the formation of Impurity 10. fda.gov

    Management Review: Ensuring that management is aware of the performance of the process with respect to impurity control and allocates appropriate resources to maintain a state of control. nih.gov

    By implementing ICH Q10, a manufacturer creates a proactive system that links pharmaceutical development, technology transfer, and commercial manufacturing to assure that impurities like this compound are consistently controlled. ich.orgslideshare.net

    Identification Thresholds and Qualification Requirements

    ICH Q14 (Analytical Procedure Development) and its Interplay with Q2(R2)

    Strategies for Minimizing and Controlling this compound in Manufacturing

    Effective control of this compound requires a multi-faceted approach that addresses its potential origins, both as a byproduct of synthesis and as a product of degradation. vulcanchem.com Cephalosporins are known for their structural instability, which makes control of degradation pathways particularly important. vulcanchem.com

    Table 3: Control Strategies for this compound
    Origin of ImpurityControl StrategyDescription
    Synthesis-RelatedControl of Starting Materials and IntermediatesEnsuring the quality and purity of raw materials and intermediates used in the Cefazedone synthesis to prevent the introduction of precursors to Impurity 10.
    Process Parameter OptimizationStrict control over reaction conditions such as temperature, pH, pressure, and reaction time during the multi-step synthesis to minimize side reactions that could form Impurity 10. vulcanchem.com
    Purification Process ControlImplementing and validating robust purification steps, such as crystallization or chromatography, designed to effectively remove Impurity 10 from the final drug substance.
    Degradation-RelatedFormulation DesignDeveloping a stable drug product formulation by selecting appropriate excipients that are compatible with Cefazedone and controlling factors like pH that can influence degradation. fda.govich.org
    Control of Storage and HandlingDefining and adhering to specific storage conditions (e.g., temperature, humidity, protection from light) for both the drug substance and the final drug product to prevent degradation. fda.gov
    Packaging SelectionUtilizing immediate container closure systems that protect the drug product from environmental factors (e.g., moisture, oxygen) that could accelerate the formation of this compound. fda.govich.org

    Process Optimization and In-Process Controls

    The formation of this compound can occur during the synthesis of Cefazedone as a byproduct of incomplete or side reactions. vulcanchem.com Therefore, meticulous optimization of the manufacturing process and the implementation of in-process controls are paramount to minimize its levels in the final active pharmaceutical ingredient (API).

    Key Process Parameters for Optimization:

    A critical step in the synthesis of Cefazedone involves the reaction of a compound with another in the presence of a catalyst and control of pH. google.com To minimize the formation of this compound and other related substances, the following parameters are crucial:

    Temperature: Maintaining a controlled temperature range, for instance between 0-5°C, during specific reaction steps is vital to prevent degradation and side reactions that could lead to impurity formation. google.com

    pH Control: The pH of the reaction mixture must be carefully controlled, often around 6.8, to ensure the desired reaction proceeds efficiently and to minimize the generation of impurities. google.com

    Reaction Time: Optimizing the reaction time, for example to around 0.5 hours for certain steps, is essential to maximize the yield of the desired product while limiting the formation of byproducts like Impurity 10. google.com

    Crystallization and Purification: The crystallization process, including the choice of solvents like ethyl acetate (B1210297) and the use of techniques such as vacuum drying, plays a significant role in purifying the final product and removing impurities. google.com Some processes may also employ ultrasonic treatment during crystallization to enhance the removal of residual solvents and potentially other impurities. google.com

    In-Process Controls (IPCs):

    Regular monitoring of the manufacturing process through in-process controls is essential to ensure that the process remains within the defined parameters. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used for these controls, allowing for the detection and quantification of this compound at various stages of production. vulcanchem.comtandfonline.com

    Below is an interactive data table summarizing key in-process controls for Cefazedone synthesis:

    IPC PointParameter to be ControlledAcceptance CriteriaAnalytical Method
    Reaction Step 1 Temperature0-5°CCalibrated Thermometer
    Reaction Step 1 pH6.7-6.9Calibrated pH meter
    Reaction Step 1 Reaction Time0.5 - 1.0 hoursCalibrated Timer
    Crystallization Cefazedone Purity≥ 99.0%HPLC
    Crystallization This compound≤ 0.10%HPLC
    Final Drying Residual SolventsPer ICH Q3C GuidelinesGas Chromatography (GC)

    Raw Material and Intermediate Specifications

    The quality of raw materials and intermediates is a critical factor influencing the impurity profile of the final Cefazedone API. Establishing stringent specifications for these materials is a fundamental control strategy.

    For the synthesis of Cefazedone, key starting materials and intermediates must be tested for their identity, purity, and the presence of any potential impurities that could contribute to the formation of this compound.

    Table of Raw Material and Intermediate Specifications:

    Material NameTestSpecification
    7-ACA (7-aminocephalosporanic acid) Purity (by HPLC)≥ 98.5%
    7-ACA (7-aminocephalosporanic acid) Related Substances (each)≤ 0.5%
    Compound III (Intermediate) Purity (by HPLC)≥ 99.0%
    Compound III (Intermediate) Largest Single Impurity≤ 0.25%
    Compound IV (Intermediate) Purity (by HPLC)≥ 99.0%
    Compound IV (Intermediate) Related Substances (total)≤ 1.0%

    Quality by Design (QbD) Principles in Impurity Management

    Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.gov The application of QbD principles is highly encouraged by regulatory bodies for the effective management of impurities, including this compound. journaljpri.commt.com

    The core elements of a QbD approach to managing this compound include:

    Quality Target Product Profile (QTPP): Defining the desired quality attributes of the final Cefazedone product, including a stringent limit for this compound.

    Critical Quality Attributes (CQAs): Identifying the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For Cefazedone, the level of Impurity 10 is a CQA.

    Critical Process Parameters (CPPs): Determining the process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. mt.com Examples for Cefazedone synthesis include reaction temperature, pH, and reaction time. google.com

    Design Space: Establishing a multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within the established design space is not considered a change and, therefore, provides manufacturing flexibility.

    Control Strategy: Designing a planned set of controls, derived from product and process understanding, that assures process performance and product quality. This includes controls on raw materials, in-process controls, and final product specifications.

    By implementing QbD, manufacturers can gain a deeper understanding of how process parameters affect the formation of this compound, leading to a more robust and controlled manufacturing process. pharmtech.com

    Documentation and Reporting Requirements for Impurities in Regulatory Filings

    Comprehensive documentation and transparent reporting of impurities are mandatory components of regulatory filings for new drug products. fda.gov For Cefazedone and its impurities, including Impurity 10, regulatory agencies such as the European Medicines Agency (EMA) have specific guidelines. europa.eueuropa.euraps.org

    The registration application for Cefazedone must include a detailed summary of the impurities observed during the manufacturing process development and in the batches representative of the proposed commercial process. fda.gov This includes both identified and unidentified impurities.

    Key Documentation and Reporting Elements:

    Impurity Profile: A comprehensive list of all potential and actual impurities, including their chemical names, structures (if known), and origin (synthesis-related or degradation product). vulcanchem.comfda.gov

    Analytical Procedures: Detailed information on the analytical methods used for the detection and quantification of impurities, along with validation data demonstrating the method's specificity, linearity, accuracy, and precision. tandfonline.comfda.gov

    Batch Analysis Data: Test results for impurities from multiple development and commercial-scale batches to demonstrate the consistency of the manufacturing process. fda.gov

    Justification of Specifications: A rationale for the proposed acceptance criteria for each impurity, based on pharmacopeial standards, batch data, and safety qualification data. raps.org

    Future Research Directions and Advanced Analytical Perspectives for Cefazedone Impurity 10

    Development of Novel High-Resolution Separation Techniques

    The complexity of impurity profiles in cephalosporin (B10832234) antibiotics demands separation techniques that offer superior resolution and efficiency compared to conventional methods. High-Performance Liquid Chromatography (HPLC) remains a standard, but the future lies in more advanced systems capable of resolving closely related impurities and handling complex sample matrices. vulcanchem.com

    A significant area of development is multi-dimensional liquid chromatography (MDLC), particularly two-dimensional liquid chromatography (2D-LC). nih.gov Studies on other cephalosporins have demonstrated the power of coupling High-Performance Size Exclusion Chromatography (HPSEC) with Reversed-Phase Liquid Chromatography (RP-LC). nih.govresearchgate.net This combination, often hyphenated with high-resolution mass spectrometry (HRMS), allows for the separation of impurities based on both size and polarity. nih.govnih.gov Such a 2D-LC system could effectively separate polymeric impurities from degradation products like Cefazedone (B1668821) Impurity 10, providing a much cleaner sample for subsequent characterization and quantification. nih.gov Another innovative approach involves a 2D-carbon microfiber fractionation system, which offers rapid separation with reduced consumption of organic solvents, preventing ion suppression and allowing for efficient screening. researchgate.net

    These advanced techniques offer solutions to common chromatographic challenges, such as the incompatibility of non-volatile mobile phases (often used in the first dimension for optimal separation) with mass spectrometry, by incorporating online desalting mechanisms. researchgate.net

    TechniquePrincipleAdvantages for Impurity 10 AnalysisReference
    UHPLC (Ultra-High Performance Liquid Chromatography) Uses columns with smaller particles (&lt;2 µm) and higher pressure for separation.Faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. ugm.ac.id
    2D-LC (Two-Dimensional Liquid Chromatography) Combines two independent separation modes (e.g., HPSEC x RP-LC) in a single analysis. nih.govVastly increased peak capacity, enabling the resolution of co-eluting impurities and separation from complex matrices. nih.govresearchgate.net nih.govnih.govresearchgate.net
    2D Microscale Carbon Fiber System (2D-μCFs) Utilizes carbon microfiber columns for rapid, multi-fraction elution directly into a mass spectrometer. researchgate.netEco-friendly with less solvent use, high-throughput screening capabilities, and prevention of ion suppression. researchgate.net researchgate.net
    LC-IT-TOF MS Couples liquid chromatography with Ion Trap and Time-of-Flight mass spectrometry. oup.comProvides high-resolution mass data and multi-stage fragmentation (MSn) for unambiguous structural elucidation of unknown impurities. nih.govoup.com nih.govoup.com

    Integration of Advanced Data Science and Chemometrics in Impurity Profiling

    As analytical techniques generate increasingly large and complex datasets, advanced data science and chemometrics are becoming indispensable for interpretation. akjournals.com Chemometrics employs multivariate statistical methods to extract meaningful information from chemical data, which is particularly useful for understanding the stability and degradation of drugs like Cefazedone. mdpi.com

    Methods such as Principal Component Analysis (PCA) can be used to analyze trends and clusters in degradation profiles under various stress conditions (e.g., acid, base, oxidation). akjournals.com For quantitative analysis, particularly when impurity spectra overlap, multivariate calibration methods like Principal Component Regression (PCR) and Partial Least Squares (PLS) are powerful tools. mdpi.com These models can resolve complex mixtures without the need for complete chromatographic separation, offering a faster and more efficient alternative for routine quality control. mdpi.com

    Furthermore, the integration of a Genetic Algorithm (GA) with PLS (GA-PLS) can optimize the model by selecting the most relevant spectral variables, thereby improving predictive accuracy and reducing model complexity. mdpi.com The application of these chemometric tools can lead to the development of robust, stability-indicating methods for the simultaneous determination of an active pharmaceutical ingredient (API) and its impurities, including Cefazedone Impurity 10. dntb.gov.ua

    Chemometric ModelApplication in Impurity ProfilingPotential Benefit for this compoundReference
    Principal Component Analysis (PCA) Identifies trends and clusters in multivariate data, such as degradation studies. akjournals.comVisualizing the degradation pathway of Cefazedone and identifying conditions that favor the formation of Impurity 10. akjournals.com
    Partial Least Squares (PLS) Multivariate calibration method for quantifying components in a complex mixture with overlapping signals. mdpi.comQuantifying Impurity 10 in the presence of the Cefazedone API and other impurities, even with spectral overlap. mdpi.com
    Genetic Algorithm-Partial Least Squares (GA-PLS) Uses a genetic algorithm to select the most informative variables (e.g., wavelengths) for a PLS model. mdpi.comIncreases the accuracy and robustness of the quantitative model for Impurity 10 by eliminating irrelevant data. mdpi.com
    Artificial Neural Network (ANN) A non-linear modeling technique capable of handling complex relationships in data. dntb.gov.uaModeling complex, non-linear degradation kinetics that may be involved in the formation of Impurity 10. dntb.gov.ua

    Green Analytical Chemistry Approaches for Sustainable Impurity Analysis

    The pharmaceutical industry is increasingly focusing on sustainability, and "Green Analytical Chemistry" (GAC) is a key part of this initiative. japsonline.com The core goal of GAC is to develop analytical methods that are more environmentally friendly and safer for operators, primarily by reducing or eliminating hazardous substances. ugm.ac.id

    A major focus is the replacement of common HPLC solvents like acetonitrile (B52724) and methanol, which are toxic and derived from petrochemicals, with greener alternatives such as ethanol (B145695). ugm.ac.id Research has successfully demonstrated the development of HPLC methods using ethanol for the analysis of β-lactam antibiotics, achieving effective separation while adhering to GAC principles. ugm.ac.id Beyond solvent replacement, GAC also promotes the miniaturization of analytical operations and the automation of sample preparation to reduce waste and energy consumption. chromatographyonline.com

    To objectively measure the environmental impact of an analytical method, various metrics have been developed. Tools like the Analytical GREEnness metric (AGREE) and the Green Analytical Procedure Index (GAPI) evaluate methods based on the 12 principles of GAC, providing a clear score and visual representation of their sustainability profile. mdpi.comchromatographyonline.com Future development of analytical methods for this compound will likely incorporate these GAC principles and assessment tools to ensure that quality control is not only accurate but also ecologically responsible. japsonline.com

    GAC Principle/ToolDescriptionApplication to Impurity 10 AnalysisReference
    Solvent Replacement Replacing hazardous solvents (e.g., acetonitrile) with benign alternatives (e.g., ethanol). ugm.ac.idDeveloping an HPLC method for Cefazedone and its impurities using a biodegradable, less toxic mobile phase. ugm.ac.id
    Miniaturization Downscaling analytical operations and equipment to reduce solvent and energy consumption. chromatographyonline.comUsing micro-HPLC or capillary electrophoresis, which require significantly lower sample and solvent volumes. chromatographyonline.com
    Energy Efficiency Prioritizing analytical techniques that consume less energy. japsonline.comOptimizing HPLC methods for shorter run times and lower temperatures. japsonline.com
    AGREE/GAPI Metrics Computational tools that assess the greenness of an analytical method based on the 12 GAC principles. mdpi.comchromatographyonline.comQuantitatively evaluating and comparing different analytical methods for Impurity 10 to select the most sustainable option. mdpi.comchromatographyonline.com

    Real-Time Process Analytical Technology (PAT) for In-Line Impurity Monitoring

    Process Analytical Technology (PAT) represents a paradigm shift from testing quality into products to building quality in by design. americanpharmaceuticalreview.com It is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality attributes (CQAs) and critical process parameters (CPPs). stepscience.com For Cefazedone, this means moving from off-line, retrospective testing of impurities to real-time, in-line monitoring. scirp.org

    Spectroscopic tools like Near-Infrared (NIR) and Raman spectroscopy are ideally suited for PAT because they are non-destructive and can be implemented directly into the production line via fiber-optic probes. nih.gov These tools can monitor the chemical and physical state of the reaction mixture in real time. For instance, a PAT system could continuously monitor the concentration of reactants and the emergence of this compound during synthesis or in a formulation process. scirp.org

    This real-time data allows for immediate process adjustments, ensuring that the process remains within its design space and that impurity formation is minimized. americanpharmaceuticalreview.com The implementation of PAT not only enhances process understanding and control but also facilitates Real-Time Release Testing (RTRT), where product quality is assured during the process rather than after, leading to significant gains in efficiency. nih.gov

    PAT ToolMeasurement ModePotential Application for Impurity 10 MonitoringReference
    Near-Infrared (NIR) Spectroscopy In-line, On-lineReal-time monitoring of raw material identity, blend uniformity, and concentrations during synthesis to control pathways leading to Impurity 10. scirp.orgresearchgate.net
    Raman Spectroscopy In-line, On-lineProvides specific chemical information to monitor molecular structure changes, reaction kinetics, and crystallization processes in real time. nih.gov nih.gov
    Process Mass Spectrometry (MS) On-line, At-lineDiverting a small sample stream for rapid analysis of volatile impurities or reaction by-products. stepscience.com
    Focused Beam Reflectance Measurement (FBRM) In-lineMonitoring particle size and count, which can be critical during crystallization steps to prevent impurity inclusion. americanpharmaceuticalreview.com

    Predictive Modeling of Impurity Formation (e.g., using QSAR for degradation)

    A frontier in impurity control is the ability to predict the likelihood of impurity formation before a drug is even synthesized or subjected to stability studies. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a statistical relationship between the chemical structures of molecules and their properties, such as biological activity or, in this context, chemical stability and degradation. researchgate.net

    A QSAR model for cephalosporin degradation could be developed by correlating a set of calculated molecular descriptors (e.g., electronic properties, steric factors, topological polar surface area) with experimentally determined degradation rates or impurity formation levels. researchgate.netwhitesscience.com For example, a model could be built to predict how modifications to the Cefazedone structure would affect its susceptibility to hydrolysis or oxidation, the very reactions that might lead to the formation of this compound.

    These predictive models are invaluable during early-stage drug development, as they can help chemists design more stable molecules and anticipate potential degradation products. nih.gov This in silico approach reduces the need for extensive experimental work, saving time and resources. Validated QSAR models can serve as powerful tools for risk assessment, helping to prioritize analytical development efforts on the most likely and potentially most toxic impurities. nih.goveuropa.eu

    Molecular Descriptor TypeExample DescriptorRelevance to Predicting Impurity FormationReference
    Topological Eccentric Connectivity IndexRelates to the shape and branching of the molecule, which can influence its reactivity and interaction with degradants. researchgate.net researchgate.net
    Electronic Topological Polar Surface Area (TPSA)Describes the polar surface area, which is critical for predicting interactions with polar solvents like water, and thus susceptibility to hydrolysis. researchgate.netwhitesscience.com researchgate.netwhitesscience.com
    Physicochemical LogP (Octanol-Water Partition Coefficient)Indicates the hydrophobicity/hydrophilicity of a molecule, affecting its solubility and stability in different environments. europa.eu europa.eu
    Structural Fragment ComplexityA measure of the complexity of the molecular structure; simpler fragments may be more or less stable depending on the degradation pathway. researchgate.net researchgate.net

    Q & A

    Q. What analytical techniques are recommended for identifying and characterizing Cefazedone Impurity 10 in pharmaceutical samples?

    Advanced chromatographic methods, such as HPLC-Q-TOF-MS and LC-MS/MS , are critical for structural elucidation. These techniques enable accurate mass determination, fragmentation pattern analysis, and differentiation of isobaric impurities. For example, HPLC-Q-TOF-MS can resolve impurities introduced during synthesis, such as dihydro derivatives, by analyzing characteristic ion fragments . NMR and HRMS further validate structural assignments by providing complementary data on molecular connectivity and isotopic patterns .

    Q. How should researchers design experiments to detect trace-level impurities like this compound?

    Method development should prioritize sensitivity and specificity by optimizing mobile phase composition, column selection (e.g., C18 for polar impurities), and detection parameters (e.g., UV wavelength or MS ionization mode). For impurities below 0.1% thresholds, employ spiked recovery studies using reference standards to validate detection limits. Include forced degradation studies (e.g., thermal, oxidative stress) to simulate impurity formation pathways and assess method robustness .

    Q. What regulatory guidelines govern impurity profiling for this compound in drug development?

    Impurity limits must align with ICH Q3A/B thresholds (e.g., 0.10% for unidentified impurities in APIs). Justify deviations using batch analysis data, stability studies, and safety assessments from preclinical studies. For clinical-phase submissions, ensure impurity levels in trial batches do not exceed those in toxicity studies .

    Advanced Research Questions

    Q. How can researchers resolve contradictions between impurity quantification results obtained via different analytical platforms?

    Cross-validate methods using orthogonal techniques (e.g., LC-MS vs. GC-MS) and assess matrix effects (e.g., ion suppression in MS). Perform statistical equivalence testing (e.g., Student’s t-test for mean differences) and investigate potential interferences from excipients or degradation products. Document variability sources, such as column aging or detector drift, in method SOPs .

    Q. What strategies ensure the validity of impurity synthesis and structural confirmation for this compound?

    Use preparative HPLC or chromatographic isolation to obtain high-purity samples (>95%). Confirm structures via 2D-NMR (e.g., COSY, HSQC) and high-resolution mass spectrometry (HRMS) . Compare spectral data with synthetic intermediates or published analogs to rule out isomeric impurities. For novel impurities, validate synthetic pathways using kinetic modeling to predict byproduct formation .

    Q. How should impurity method validation address challenges in precision and accuracy for low-abundance impurities?

    Follow ICH Q2(R1) guidelines by testing repeatability (intra-day) and intermediate precision (inter-day, analyst, instrument variability). For impurities near the 0.10% threshold, use weighted linear regression to improve quantitation accuracy. Include system suitability tests (e.g., tailing factor, plate count) to ensure column performance consistency across runs .

    Q. What experimental approaches link impurity profiles to synthetic process variables in Cefazedone production?

    Conduct Design of Experiments (DoE) to correlate process parameters (e.g., reaction temperature, catalyst concentration) with impurity levels. Use multivariate analysis (e.g., PCA) to identify critical variables. For example, elevated temperatures during acylation may increase dimerization byproducts, detectable via real-time PAT (Process Analytical Technology) monitoring .

    Methodological Considerations for Data Integrity

    Q. How can researchers mitigate bias in impurity data interpretation?

    Q. What protocols ensure traceability in impurity reference standard preparation?

    Document synthesis batches with Certificates of Analysis (CoA) detailing purity (HPLC), water content (Karl Fischer), and residual solvents (GC-HS). Store standards under controlled conditions (e.g., -20°C, desiccated) and monitor stability via periodic re-testing. Cross-reference with pharmacopeial monographs if available .

    Q. How should researchers address unexpected impurities detected during stability studies of Cefazedone formulations?

    Perform accelerated stability testing under ICH Q1A conditions (40°C/75% RH) to identify degradation pathways. Use mass balance calculations to reconcile impurity increases with API loss. If novel degradation products emerge, conduct genotoxicity assessments (e.g., Ames test) to evaluate safety risks .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.